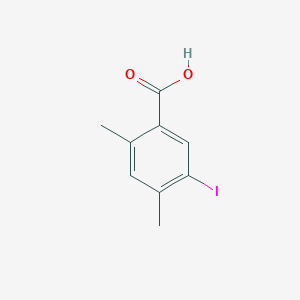

5-Iodo-2,4-dimethylbenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-iodo-2,4-dimethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO2/c1-5-3-6(2)8(10)4-7(5)9(11)12/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBULVYTZMDVWSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)O)I)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30630516 | |

| Record name | 5-Iodo-2,4-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

742081-03-4 | |

| Record name | 5-Iodo-2,4-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Iodo-2,4-dimethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Halogenated Aromatic Carboxylic Acids

Halogenated aromatic carboxylic acids are a pivotal class of compounds in the landscape of modern chemistry, serving as versatile building blocks in medicinal chemistry, agrochemicals, and materials science. The introduction of a halogen atom, such as iodine, onto an aromatic ring can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Specifically, the iodo-substituent can act as a handle for further functionalization through various cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, enabling the construction of complex molecular architectures. 5-Iodo-2,4-dimethylbenzoic acid, with its specific substitution pattern, presents a valuable synthon for the development of novel pharmaceuticals and functional materials. This guide provides a comprehensive overview of its synthesis and detailed characterization.

Synthesis of this compound: An Electrophilic Aromatic Substitution Approach

The synthesis of this compound is most effectively achieved through an electrophilic aromatic substitution reaction, specifically, the iodination of 2,4-dimethylbenzoic acid. The choice of this strategy is dictated by the directing effects of the substituents on the aromatic ring.

Mechanistic Insights: The Interplay of Directing Groups

The regioselectivity of the iodination reaction is governed by the electronic properties of the methyl and carboxylic acid groups already present on the benzene ring.

-

Methyl Groups (-CH₃): These are activating, ortho-, para-directing groups due to their electron-donating inductive effect and hyperconjugation. They increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack.

-

Carboxylic Acid Group (-COOH): This is a deactivating, meta-directing group due to its electron-withdrawing inductive and resonance effects. It decreases the electron density of the ring, making it less reactive towards electrophiles.

In the case of 2,4-dimethylbenzoic acid, the two activating methyl groups at positions 2 and 4, and the deactivating carboxylic acid group at position 1, collectively direct the incoming electrophile. The position C5 is ortho to the C4-methyl group and para to the C2-methyl group, making it the most electronically enriched and sterically accessible site for electrophilic attack. The carboxylic acid group directs meta to itself, which also favors substitution at C5. This synergistic directing effect leads to the selective formation of this compound.

The iodination is typically carried out using molecular iodine in the presence of a strong oxidizing agent and an acid catalyst. The oxidizing agent, such as periodic acid (HIO₄) or potassium persulfate (K₂S₂O₈), is crucial for generating a more potent electrophilic iodine species, often represented as I⁺, in situ.

Visualizing the Reaction Mechanism

Caption: Mechanism of the electrophilic iodination of 2,4-dimethylbenzoic acid.

Detailed Experimental Protocol

This protocol is based on established methods for the iodination of substituted benzoic acids.

Materials and Equipment

| Reagent/Equipment | Grade/Specification |

| 2,4-Dimethylbenzoic acid | ≥98% purity |

| Iodine (I₂) | Resublimed, ≥99.8% purity |

| Periodic acid dihydrate (H₅IO₆) | ACS reagent grade, ≥99.0% purity |

| Glacial Acetic Acid | ACS reagent grade |

| Sulfuric Acid (H₂SO₄) | Concentrated (95-98%) |

| Sodium sulfite (Na₂SO₃) | Anhydrous, ≥98% purity |

| Diethyl ether | Anhydrous |

| Hexanes | ACS reagent grade |

| Round-bottom flask | Appropriate size (e.g., 250 mL) |

| Magnetic stirrer and stir bar | |

| Reflux condenser | |

| Heating mantle | |

| Ice bath | |

| Buchner funnel and filter flask | |

| Separatory funnel | |

| Rotary evaporator |

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dimethylbenzoic acid (10.0 g, 66.6 mmol), iodine (8.45 g, 33.3 mmol), and periodic acid dihydrate (3.04 g, 13.3 mmol).

-

Solvent Addition: To the flask, add 100 mL of glacial acetic acid.

-

Acid Catalyst: With stirring, slowly add 5 mL of concentrated sulfuric acid to the reaction mixture.

-

Reaction: Heat the mixture to 70-80 °C with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate (7:3) eluent system.

-

Quenching: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature and then in an ice bath.

-

Workup: Pour the cooled reaction mixture into 500 mL of ice-cold water containing a small amount of sodium sulfite (to quench any unreacted iodine). A precipitate should form.

-

Isolation of Crude Product: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of cold water until the filtrate is neutral.

-

Purification: Recrystallize the crude product from a mixture of ethanol and water or toluene to afford pure this compound as a white to off-white solid.

-

Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected analytical data for this compound.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₉IO₂ |

| Molecular Weight | 276.07 g/mol [1][2] |

| Appearance | White to off-white solid[1] |

| CAS Number | 742081-03-4[1][2] |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -COOH | 10.0 - 13.0 | Singlet (br) |

| H-6 | ~7.9 | Singlet |

| H-3 | ~7.2 | Singlet |

| C2-CH₃ | ~2.5 | Singlet |

| C4-CH₃ | ~2.3 | Singlet |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -COOH | ~170 |

| C-4 | ~142 |

| C-2 | ~140 |

| C-6 | ~138 |

| C-1 | ~135 |

| C-3 | ~130 |

| C-5 | ~95 |

| C2-CH₃ | ~22 |

| C4-CH₃ | ~20 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3300 - 2500 | O-H stretch (carboxylic acid dimer), broad |

| ~1700 | C=O stretch (carbonyl) |

| ~1600, ~1450 | C=C stretch (aromatic ring) |

| ~1300 | C-O stretch |

| ~920 | O-H bend (out-of-plane) |

| Below 600 | C-I stretch |

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak ([M]⁺) is expected at m/z 276. The spectrum would also likely show a peak corresponding to the loss of a hydroxyl group ([M-OH]⁺) at m/z 259 and a peak for the loss of the carboxyl group ([M-COOH]⁺) at m/z 231.

Experimental and Analytical Workflow

Caption: A logical workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide has outlined a robust and reliable method for the synthesis of this compound via electrophilic aromatic substitution. The rationale behind the synthetic strategy, rooted in the directing effects of the aromatic substituents, has been explained to provide a deeper understanding of the reaction's selectivity. Furthermore, a comprehensive characterization workflow has been presented, including predicted spectroscopic data, to aid researchers in confirming the identity and purity of the final product. The availability of this well-characterized building block is anticipated to facilitate advancements in the development of novel pharmaceuticals and functional materials.

References

-

PubChem. 5-Iodo-2-methylbenzoic acid. [Link]

Sources

Spectroscopic Characterization of 5-Iodo-2,4-dimethylbenzoic Acid: A Technical Guide

Introduction

5-Iodo-2,4-dimethylbenzoic acid is a substituted aromatic carboxylic acid with the molecular formula C₉H₉IO₂[1][2]. As a halogenated organic compound, it serves as a valuable building block in synthetic organic chemistry and drug discovery. A thorough understanding of its structural features is paramount for its effective utilization. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed picture of the molecular architecture. This guide offers an in-depth analysis of the expected spectroscopic data for this compound, grounded in fundamental principles and data from related compounds.

Molecular Structure

The structure of this compound, with its unique substitution pattern on the benzene ring, dictates its spectroscopic signature. The presence of a carboxylic acid group, two methyl groups, and an iodine atom creates a distinct electronic environment for each nucleus.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the carboxylic acid proton, the aromatic protons, and the methyl protons. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring. Aromatic protons generally resonate in the 6.5-8.5 ppm region[3].

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| -COOH | ~12.0 | Singlet | 1H | Carboxylic acid proton |

| Ar-H | ~7.8 | Singlet | 1H | H-6 |

| Ar-H | ~7.2 | Singlet | 1H | H-3 |

| -CH₃ | ~2.5 | Singlet | 3H | Methyl at C-4 |

| -CH₃ | ~2.3 | Singlet | 3H | Methyl at C-2 |

The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift (around 12 ppm) due to deshielding and hydrogen bonding[4][5]. The two aromatic protons, H-3 and H-6, are not adjacent and thus are expected to appear as singlets. The H-6 proton is ortho to the electron-withdrawing carboxylic acid group and is expected to be shifted further downfield compared to the H-3 proton. The two methyl groups are also in different chemical environments and are predicted to appear as two distinct singlets.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the nine unique carbon atoms in the molecule. Carbons in aromatic rings typically absorb in the 120-150 ppm range[6]. The carboxyl carbon is significantly deshielded and appears at a much lower field, typically between 165 and 185 ppm[4].

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |

| C=O | ~170 | Carboxylic acid |

| C-Ar | ~142 | C-2 |

| C-Ar | ~140 | C-4 |

| C-Ar | ~138 | C-1 |

| C-Ar | ~135 | C-6 |

| C-Ar | ~130 | C-3 |

| C-Ar | ~95 | C-5 (attached to I) |

| -CH₃ | ~22 | Methyl at C-4 |

| -CH₃ | ~20 | Methyl at C-2 |

The carbon atom attached to the iodine (C-5) is expected to be shifted upfield due to the heavy atom effect of iodine. The other aromatic carbons are assigned based on the expected substituent effects.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound will be dominated by absorptions from the carboxylic acid group and the aromatic ring.

Predicted IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration | Description |

| 2500-3300 | O-H stretch | Very broad band, characteristic of a carboxylic acid dimer[4][7][8]. |

| ~3050 | C-H stretch | Aromatic C-H stretching[3]. |

| ~2950 | C-H stretch | Aliphatic C-H stretching of methyl groups. |

| 1680-1710 | C=O stretch | Strong absorption, characteristic of a conjugated carboxylic acid[4][9]. |

| ~1600, ~1475 | C=C stretch | In-ring aromatic stretching vibrations[3]. |

| 1210-1320 | C-O stretch | Coupled with O-H in-plane bending[7]. |

| ~920 | O-H bend | Broad band from out-of-plane bending of the hydroxyl group[7]. |

The presence of a very broad O-H stretching band centered around 3000 cm⁻¹ is a hallmark of a carboxylic acid that exists as a hydrogen-bonded dimer[7][9]. The carbonyl (C=O) stretching frequency is expected in the 1680-1710 cm⁻¹ range, which is typical for aromatic carboxylic acids where conjugation to the benzene ring weakens the double bond[4][9].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification. For aromatic carboxylic acids, the molecular ion peak is typically observed[10].

Predicted Fragmentation Pattern

| m/z | Ion | Description |

| 276 | [M]⁺• | Molecular ion |

| 259 | [M - OH]⁺ | Loss of a hydroxyl radical |

| 231 | [M - COOH]⁺ | Loss of the carboxylic acid group |

| 104 | [C₇H₆O]⁺ | Further fragmentation |

Aromatic carboxylic acids often show a prominent peak corresponding to the loss of the hydroxyl group (-OH) and the entire carboxyl group (-COOH)[5][10][11]. The molecular ion peak for this compound is expected at m/z 276, corresponding to its molecular weight[1].

Caption: Predicted mass spectrometry fragmentation pathway.

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to ensure optimal resolution.

-

Data Acquisition: Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Background Spectrum: Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Sample Spectrum: Place the sample in the IR beam and record the spectrum.

-

Data Analysis: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) to generate the molecular ion and fragment ions.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of the molecular structure of this compound. The predicted spectroscopic data, based on established principles, serves as a valuable reference for researchers working with this compound, facilitating its identification and ensuring its purity in various applications.

References

-

IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

-

Max, J.-J., & Chapados, C. (2009). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 113(19), 5679–5691. [Link]

-

IR and UV–Vis Spectroscopy of Carboxylic Acids. JoVE. [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. (2020, August 11). Chemistry LibreTexts. [Link]

-

Interpreting H-NMR Spectra Aromatic Molecule. (2020, May 10). YouTube. [Link]

-

Berziņš, A., Semjonova, A., Actiņš, A., & Salvalaglio, M. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. Crystal Growth & Design, 21(9), 4823–4836. [Link]

-

Spectroscopy Tutorial: Aromatics. Organic Chemistry at CU Boulder. [Link]

-

NMR and Mass Spectroscopy of Carboxylic Acids. JoVE. [Link]

-

Semjonova, A., Actiņš, A., & Salvalaglio, M. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. Crystal Growth & Design, 21(9), 4823–4836. [Link]

-

Spectroscopy of Aromatic Compounds. (2020, August 13). Chemistry LibreTexts. [Link]

-

Berziņš, A., Semjonova, A., Actiņš, A., & Salvalaglio, M. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. Crystal Growth & Design, 21(9), 4823–4836. [Link]

-

Berziņš, A., Semjonova, A., Actiņš, A., & Salvalaglio, M. (2021). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. UCL Discovery. [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. St. Olaf College. [Link]

-

Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. (2018). PubMed. [Link]

-

GCMS Section 6.12. Whitman College. [Link]

-

¹H NMR Spectra and Interpretation (Part I). KPU Pressbooks. [Link]

-

5-Iodo-2-methylbenzoic acid. PubChem. [Link]

-

Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. JoVE. [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Sam Houston State University. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

2-Iodo-5-methylbenzoic acid. NIST WebBook. [Link]

-

2,4-Dimethylbenzoic acid. PubChem. [Link]

-

Benzoic acid, 2,5-dimethyl-. NIST WebBook. [Link]

-

2,5-Dimethylbenzoic acid. PubChem. [Link]

-

Benzoic acid, 3,4-dimethyl-. NIST WebBook. [Link]

-

2,5-Dimethylbenzoic acid - Optional[13C NMR] - Spectrum. SpectraBase. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. echemi.com [echemi.com]

- 9. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 10. GCMS Section 6.12 [people.whitman.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to the Solubility and Stability of 5-Iodo-2,4-dimethylbenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

5-Iodo-2,4-dimethylbenzoic acid is a bespoke chemical entity with potential applications in pharmaceutical and materials science. A thorough understanding of its solubility and stability in organic solvents is paramount for its effective utilization in synthesis, formulation, and quality control. This in-depth technical guide addresses the current knowledge gap by providing a comprehensive framework for characterizing these critical physicochemical properties. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes established principles of small molecule analysis and insights from structurally related iodinated aromatic compounds. We present detailed, field-proven protocols for both solubility determination and stability assessment, complete with data interpretation strategies and best practices for handling and storage. This document is designed to empower researchers to generate reliable and reproducible data, ensuring the scientific integrity of their work.

Introduction: The Physicochemical Landscape of this compound

This compound (C₉H₉IO₂) is a substituted aromatic carboxylic acid with a molecular weight of approximately 276.07 g/mol .[1][2] Its structure, featuring a carboxylic acid group, two methyl groups, and an iodine atom on the benzene ring, dictates its solubility and stability characteristics. The carboxylic acid moiety provides a site for hydrogen bonding and deprotonation, influencing its solubility in polar and basic media. The iodine atom, being the largest and least electronegative of the common halogens, introduces a degree of lipophilicity but also represents a potential site of chemical instability. The carbon-iodine bond is known to be susceptible to cleavage under various conditions, including exposure to light and heat.

A comprehensive search of scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this compound in common organic solvents. Similarly, specific degradation pathways have not been extensively documented. Therefore, this guide will provide the foundational knowledge and experimental frameworks necessary for researchers to determine these properties empirically.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₉IO₂ | , |

| Molecular Weight | 276.07 g/mol | , |

| Appearance | Solid | |

| Purity | ≥98% (typical) |

Determining the Solubility Profile: A Practical Approach

The solubility of this compound in a given organic solvent is a critical parameter for reaction setup, purification, and formulation. The principle of "like dissolves like" suggests that its solubility will be influenced by the polarity of the solvent. A systematic approach to determining its solubility profile is essential.

Recommended Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a solid in a liquid.[3]

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a constant temperature.

Materials:

-

This compound (solid)

-

A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, dimethyl sulfoxide)

-

Scintillation vials or other suitable sealed containers

-

Thermostatic shaker bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation: Add an excess of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial for ensuring that equilibrium is reached.

-

Equilibration: Seal the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand in the temperature bath for several hours to permit the undissolved solid to settle.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid premature crystallization. Immediately filter the sample using a syringe filter compatible with the solvent to remove any remaining solid particles.

-

Quantification: Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of a pre-calibrated analytical instrument (e.g., HPLC-UV). Analyze the diluted sample to determine the concentration of this compound.

-

Calculation: Calculate the solubility from the determined concentration and the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, mol/L).

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Anticipated Solubility Trends and Data Presentation

Based on the structure of this compound, a higher solubility is expected in polar aprotic solvents like DMSO and acetone, and in alcohols like methanol and ethanol, due to the potential for hydrogen bonding with the carboxylic acid group. Solubility is likely to be lower in non-polar solvents such as toluene and hexane.

The experimentally determined solubility data should be presented in a clear and concise table for easy comparison.

Table 2: Experimentally Determined Solubility of this compound at 25 °C (Illustrative)

| Solvent | Dielectric Constant (approx.) | Solubility (mg/mL) | Solubility (mol/L) |

| Dimethyl Sulfoxide (DMSO) | 47 | [Insert experimental data] | [Insert experimental data] |

| Methanol | 33 | [Insert experimental data] | [Insert experimental data] |

| Ethanol | 24.5 | [Insert experimental data] | [Insert experimental data] |

| Acetone | 21 | [Insert experimental data] | [Insert experimental data] |

| Dichloromethane | 9.1 | [Insert experimental data] | [Insert experimental data] |

| Ethyl Acetate | 6.0 | [Insert experimental data] | [Insert experimental data] |

| Toluene | 2.4 | [Insert experimental data] | [Insert experimental data] |

Stability Assessment: Unveiling Potential Degradation Pathways

The stability of a compound in solution is a critical factor for its storage, handling, and use in downstream applications. For iodinated aromatic compounds, particular attention should be paid to potential degradation via deiodination, especially when exposed to light or elevated temperatures. A forced degradation study is a systematic way to identify potential degradation products and pathways.

General Protocol for a Forced Degradation Study

A forced degradation study involves subjecting a solution of the compound to stress conditions to accelerate its degradation.[4][5]

Objective: To identify the potential degradation pathways of this compound in a representative organic solvent under various stress conditions.

Materials:

-

A stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile)

-

Hydrochloric acid (for acidic stress)

-

Sodium hydroxide (for basic stress)

-

Hydrogen peroxide (for oxidative stress)

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC with a photodiode array (PDA) detector or a mass spectrometer (MS) detector

Procedure:

-

Sample Preparation: Prepare multiple aliquots of the stock solution.

-

Stress Conditions:

-

Acidic Hydrolysis: Add HCl to an aliquot to achieve a final concentration of 0.1 M.

-

Basic Hydrolysis: Add NaOH to an aliquot to achieve a final concentration of 0.1 M.

-

Oxidation: Add hydrogen peroxide to an aliquot to achieve a final concentration of 3%.

-

Thermal Stress: Place an aliquot in an oven at an elevated temperature (e.g., 60 °C).

-

Photolytic Stress: Expose an aliquot to light in a photostability chamber according to ICH guidelines.

-

Control: Keep one aliquot at ambient temperature, protected from light.

-

-

Time Points: Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Use a stability-indicating HPLC method to separate the parent compound from any degradation products. A PDA detector can help in identifying peak purity, while an MS detector is invaluable for identifying the molecular weights of degradation products.

-

Data Interpretation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products. Propose degradation pathways based on the identified products.

Caption: Factors Influencing the Stability of this compound.

Predicted Degradation Pathways

Based on the chemistry of iodinated aromatic compounds, the following degradation pathways are plausible for this compound:

-

Deiodination: The most likely degradation pathway involves the cleavage of the C-I bond to form 2,4-dimethylbenzoic acid. This can be initiated by light (photodegradation) or heat (thermal degradation).

-

Oxidative Degradation: In the presence of oxidizing agents, various hydroxylated or other oxidized species could be formed on the aromatic ring.[6]

-

Decarboxylation: At very high temperatures, the carboxylic acid group may be lost, although this is generally less common than dehalogenation for iodinated compounds.

Best Practices for Handling and Storage

Given the potential for light and heat sensitivity, the following best practices are recommended for handling and storing this compound and its solutions:

-

Storage of Solid: Store the solid compound in a tightly sealed, amber glass vial at a controlled low temperature (e.g., 4 °C), and in the dark.

-

Storage of Solutions: Prepare solutions fresh whenever possible. If storage is necessary, store solutions in amber vials at low temperatures and under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

-

Handling: Avoid prolonged exposure to direct light. Use yellow or red laboratory lighting if the compound is particularly light-sensitive.

Conclusion

While specific, quantitative data on the solubility and stability of this compound is currently lacking in the public domain, this technical guide provides a robust framework for researchers to generate this critical information. By following the detailed experimental protocols for solubility determination and forced degradation studies, scientists and drug development professionals can obtain the reliable data necessary for the successful application of this compound. The insights provided on potential degradation pathways and best practices for handling and storage will further ensure the integrity and reproducibility of research involving this compound.

References

- Hou, L., Wang, L., & Zhang, X. (2021). Degradation of iodinated X-ray contrast media by advanced oxidation processes: A literature review with a focus on degradation pathways.

- Kalsch, W. (1999). Degradation of the iodinated X-ray contrast medium diatrizoate by the fungi Cunninghamella elegans and Cunninghamella echinulata. Environmental Science & Technology, 33(18), 3149-3154.

- Munter, R., Trapido, M., & Veressinina, Y. (2005). Oxidative decomposition of benzoic acid in the presence of metal ionic catalysts. Proceedings of the Estonian Academy of Sciences. Chemistry, 54(1), 16-23.

-

Biswas, T. (2022, September 16). MCQ-255: Reaction on 2-iodobenzoic acid. YouTube. [Link]

-

MDPI. (2021). Enhanced Photodegradation of p-Nitrobenzoic Acid by Binary Mixtures with Ba2+/TiO2 and MCM-41. [Link]

-

ChemWhat. This compound CAS#: 742081-03-4. [Link]

- Alberti, A., Granato, D., Nogueira, A., Mafra, L. I., Colman, T. A. D., & Schnitzler, E. (2016). Modelling the thermal decomposition of 3,4,5-trihydroxybenzoic acid using ordinary least square regression. Food Science and Technology, 36(2), 263-268.

-

PubChem. 5-Iodo-2-methylbenzoic acid. [Link]

-

SciELO. (2023). Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. [Link]

-

ResearchGate. The solubility of benzoic acid in seven solvents. [Link]

-

PubMed. (2009). The effect of temperature on the stability of compounds used as UV-MALDI-MS matrix: 2,5-dihydroxybenzoic acid, 2,4,6-trihydroxyacetophenone, alpha-cyano-4-hydroxycinnamic acid, 3,5-dimethoxy-4-hydroxycinnamic acid, nor-harmane and harmane. [Link]

-

ResearchGate. Modelling the thermal decomposition of 3,4,5-trihydroxybenzoic acid using ordinary least square regression. [Link]

-

PubChem. 2,4-Dimethylbenzoic acid. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. chemwhat.com [chemwhat.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Degradation of iodinated X-ray contrast media by advanced oxidation processes: A literature review with a focus on degradation pathways [ccspublishing.org.cn]

- 6. kirj.ee [kirj.ee]

A Senior Application Scientist's Guide to 5-Iodo-2,4-dimethylbenzoic acid: A Versatile Building Block in Modern Organic Synthesis

Abstract

In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 5-Iodo-2,4-dimethylbenzoic acid has emerged as a highly valuable and versatile building block, particularly within the pharmaceutical and materials science sectors. Its utility is anchored in the dual reactivity of the electron-rich, sterically defined benzene ring and the synthetically malleable carboxylic acid function. The presence of an iodine atom at the C5 position provides a reactive handle for a host of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with a high degree of control. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, from its synthesis and physicochemical properties to its application in cornerstone synthetic transformations and the construction of bioactive molecules.

Introduction: The Strategic Value of a Multifunctional Building Block

This compound (CAS No. 742081-03-4) is an aromatic carboxylic acid that offers a unique combination of structural features.[1][2] The strategic placement of the iodo, carboxyl, and two methyl groups on the benzene ring creates a scaffold with distinct reactivity profiles, making it an indispensable tool for medicinal chemists and synthetic organic chemists.

-

The Aryl Iodide Moiety: The carbon-iodine bond is the most reactive of the aryl halides in palladium-catalyzed cross-coupling reactions. This high reactivity allows for oxidative addition to palladium(0) complexes under relatively mild conditions, often with lower catalyst loadings and at lower temperatures compared to the corresponding aryl bromides or chlorides.[3] This is a critical advantage in late-stage functionalization of complex molecules where delicate functional groups must be preserved.

-

The Carboxylic Acid Group: This functional group serves a dual purpose. It can act as a directing group in certain substitution reactions and, more importantly, provides a direct handle for derivatization into esters, amides, or other functionalities.[4] This is particularly crucial in drug discovery, where modulation of this group can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties.[5]

-

The Methyl Groups: The ortho- and para-methyl groups (relative to the carboxyl group) influence the electronic nature and steric environment of the ring. They are electron-donating, which can affect the rate of electrophilic substitution and cross-coupling reactions. Their steric bulk can also influence the regioselectivity of reactions and the conformational properties of the final products.

This guide will explore the practical applications of this building block, focusing on the causality behind experimental choices and providing robust, validated protocols for its use.

Physicochemical Properties & Data

A thorough understanding of a building block's physical and chemical properties is essential for its effective use in synthesis. The data below has been consolidated from various chemical suppliers and databases.[1][6]

| Property | Value | Source |

| CAS Number | 742081-03-4 | [1] |

| Molecular Formula | C₉H₉IO₂ | [1][6] |

| Molecular Weight | 276.07 g/mol | [1][6] |

| Appearance | White to Off-white Solid | [7] |

| Purity | Typically ≥98% | [1] |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | [1] |

| logP | 2.60624 | [1] |

| Storage | 2-8°C, protect from light, keep dry | [1][7] |

Synthesis of this compound

The primary route to this compound is through the direct electrophilic iodination of its precursor, 2,4-dimethylbenzoic acid (CAS No. 611-01-8).[8] The choice of iodinating agent and reaction conditions is critical to achieve high regioselectivity and yield, directing the iodine atom to the C5 position, which is para to the C2-methyl group and ortho to the C4-methyl group.

Iodination Workflow

The general workflow involves the activation of molecular iodine (I₂) with an oxidizing agent or the use of a more electrophilic iodine source in the presence of an acid.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Iodination with HIO₃/H₂SO₄

This protocol is adapted from established methods for the iodination of deactivated or moderately activated arenes, which provide a potent electrophilic iodine species.[9] This method is effective as the carboxylic acid group deactivates the ring, requiring strong iodinating conditions.

Materials:

-

2,4-Dimethylbenzoic acid (1.0 equiv.)

-

Iodic acid (HIO₃) (0.4 equiv.)

-

Acetic Acid (solvent)

-

Acetic Anhydride (co-solvent/water scavenger)

-

Concentrated Sulfuric Acid (H₂SO₄) (catalyst)

-

5% aqueous Sodium Sulfite (Na₂SO₃) solution

-

Ethyl Acetate

-

Brine

Procedure:

-

Reaction Setup: In a flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2,4-dimethylbenzoic acid (1.0 equiv.) in a mixture of acetic acid and acetic anhydride (e.g., 5:1 v/v).

-

Addition of Reagents: To the stirred solution, add iodic acid (0.4 equiv.).

-

Acid Catalyst: Cool the mixture in an ice bath (0-5 °C). Slowly add concentrated sulfuric acid (e.g., 2 mL per 10 g of starting material) dropwise, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, pour the mixture cautiously into a beaker containing crushed ice and the 5% aqueous Na₂SO₃ solution. The sulfite solution quenches any unreacted iodine and other oxidizing species.

-

Extraction: Extract the aqueous slurry with ethyl acetate (3x volumes).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization (e.g., from an ethanol/water mixture) to yield pure this compound.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond in this compound is its most valuable feature, making it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are pillars of modern organic synthesis, enabling the construction of C-C, C-N, and C-O bonds.[10]

Caption: Key cross-coupling reactions utilizing this compound.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for forming C(sp²)-C(sp²) bonds. The reaction of this compound with an aryl or vinyl boronic acid (or boronic ester) provides a direct route to biaryl or styrenyl benzoic acids, which are common motifs in pharmaceuticals and materials.[11][12]

Causality & Mechanistic Insight:

-

Catalyst: A Pd(0) source is required. This can be added directly (e.g., Pd(PPh₃)₄) or generated in situ from a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)).[11]

-

Ligand: Phosphine ligands are crucial. They stabilize the palladium center, prevent catalyst decomposition, and modulate its reactivity. For a somewhat sterically hindered substrate like this, bulky, electron-rich ligands (e.g., SPhos, XPhos) can accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps.[11]

-

Base: A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is essential for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[11] The carboxylic acid on the substrate will consume one equivalent of base. Therefore, at least two, and often three, equivalents of base are required.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

This compound (1.0 equiv.)

-

Arylboronic acid (1.2-1.5 equiv.)

-

Pd(PPh₃)₄ (3-5 mol%) or PdCl₂(dppf) (3-5 mol%)

-

Potassium Carbonate (K₂CO₃) (3.0 equiv.)

-

Solvent: 1,4-Dioxane/Water or Toluene/Water (e.g., 4:1 v/v)

Procedure:

-

Inert Atmosphere: To an oven-dried flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₂CO₃ (3.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst (e.g., 3 mol%).

-

Degassing: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.[11]

-

Solvent Addition: Add the degassed solvent mixture via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and acidify with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid.

-

Extraction & Purification: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization.[13]

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals.[14][15] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines.

Causality & Mechanistic Insight:

-

Ligand Choice is Critical: The success of this reaction is highly dependent on the choice of phosphine ligand. Bulky, electron-rich biarylphosphine ligands (often called "Buchwald ligands") are generally required to promote the reductive elimination step, which is often rate-limiting for C-N bond formation.[16][17]

-

Base: A strong, non-nucleophilic base is needed to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide (NaOt-Bu) is common, although weaker bases like K₂CO₃ or Cs₂CO₃ can be effective with certain catalyst systems.[16]

-

Inhibition: The iodide anion (I⁻) generated as a byproduct can sometimes inhibit the catalyst by forming stable, less reactive palladium-iodide bridged dimers. Using specific ligands or solvent systems where the iodide salt precipitates can mitigate this issue.[16]

Detailed Experimental Protocol: Buchwald-Hartwig Amination

Materials:

-

This compound (1.0 equiv.)

-

Amine (primary or secondary) (1.2-1.4 equiv.)

-

Pd₂(dba)₃ (1-2 mol%)

-

XPhos or SPhos (2-4 mol%)

-

Sodium tert-butoxide (NaOt-Bu) (2.5 equiv.)

-

Anhydrous, degassed Toluene or Dioxane

Procedure:

-

Inert Atmosphere Setup: In a glovebox or under a stream of argon, add the palladium precatalyst, ligand, and base to a dry reaction vessel.

-

Reagent Addition: Add the this compound and the solvent. Stir for a few minutes.

-

Amine Addition: Add the amine coupling partner.

-

Reaction: Seal the vessel and heat to 80-110 °C with stirring until the starting material is consumed (monitor by TLC or LC-MS).

-

Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride (NH₄Cl).

-

Extraction & Purification: Dilute with water and ethyl acetate. Separate the layers. If the product is in the organic layer, proceed to wash, dry, and concentrate. If the product is an amino acid and remains in the aqueous layer, acidify with HCl to precipitate the product, which can then be filtered or extracted. Purification is typically achieved via column chromatography or recrystallization.

Application in Bioactive Molecule Synthesis

The true power of a building block is demonstrated in its application to construct molecules with significant biological activity. 5-Iodo-2-methylbenzoic acid, a close analogue, is a key intermediate in the synthesis of anti-diabetic drugs like Canagliflozin. Similarly, this compound and its derivatives serve as crucial precursors in various drug discovery programs.[5][7]

Case Study: Precursor to a Hypothetical Kinase Inhibitor

Many kinase inhibitors feature a biaryl or heteroaryl-aryl core structure. This compound is an ideal starting point for such a molecule. The workflow below illustrates its use in a convergent synthesis.

Sources

- 1. chemscene.com [chemscene.com]

- 2. chemwhat.com [chemwhat.com]

- 3. Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04199A [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. This compound [myskinrecipes.com]

- 8. 2,4-Dimethylbenzoic acid | C9H10O2 | CID 11897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cross-coupling reaction - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. m.youtube.com [m.youtube.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

Unlocking the Therapeutic Potential: A Technical Guide to 5-Iodo-2,4-dimethylbenzoic Acid in Medicinal Chemistry

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals.

This whitepaper delves into the multifaceted potential of 5-Iodo-2,4-dimethylbenzoic acid, a versatile scaffold poised for significant contributions to medicinal chemistry. Beyond its established role as a key intermediate in the synthesis of anti-diabetic medications, this guide explores novel and scientifically grounded applications, offering a roadmap for innovation in drug discovery. We will dissect the molecule's unique structural features—the strategically placed iodine atom, the twin methyl groups, and the reactive carboxylic acid—to illuminate its potential in developing new therapeutic agents.

The Core Structure: Understanding this compound

This compound (CAS No. 742081-03-4) is a substituted aromatic carboxylic acid. Its molecular structure is characterized by a benzoic acid core with two methyl groups at positions 2 and 4, and an iodine atom at position 5.[1] This specific arrangement of functional groups imparts a unique combination of steric and electronic properties, making it a valuable building block in organic synthesis.[2]

| Property | Value | Reference |

| CAS Number | 742081-03-4 | [1] |

| Molecular Formula | C₉H₉IO₂ | [1] |

| Molecular Weight | 276.07 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | Typically ≥98% | [1] |

Established Application: A Crucial Intermediate in Anti-Diabetic Drug Synthesis

The primary and well-documented application of this compound is as a critical intermediate in the synthesis of certain anti-diabetic drugs.[2] The presence of the iodine atom provides a reactive handle for carbon-carbon bond formation through various cross-coupling reactions, a cornerstone of modern pharmaceutical synthesis. The carboxylic acid and methyl groups also play crucial roles in building the final complex molecular architecture of the active pharmaceutical ingredient (API).[2]

Expanding the Horizon: Potential Applications in Drug Discovery

The true potential of this compound extends far beyond its current use. The strategic placement of its functional groups opens doors to a wide array of applications in medicinal chemistry.

Leveraging the Iodine Atom: More Than Just a Leaving Group

The iodine atom is the molecule's most distinguishing feature and offers several advantages in drug design:

-

Halogen Bonding: The iodine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in biological targets like proteins. This can enhance binding affinity and selectivity. Research has shown that incorporating iodine atoms can be a key design feature for potent enzyme inhibitors.[3]

-

Modulation of Physicochemical Properties: The introduction of a large, lipophilic iodine atom can significantly alter a molecule's size, conformation, and lipophilicity. This can be used to optimize pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).

-

Bioisosteric Replacement: In drug design, an iodine atom can serve as a bioisostere for other functional groups, such as a t-butyl group.[4] This allows for the fine-tuning of a molecule's properties to improve its biological activity or reduce side effects.[5][6]

-

Radiolabeling and Imaging: The presence of iodine makes this scaffold a potential candidate for the development of radiotracers for imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET), by replacing the stable iodine with a radioactive isotope. Iodinated compounds are widely used as contrast agents in X-ray imaging.[7][8][9][10][11]

Caption: Key structural features of this compound and their potential applications in medicinal chemistry.

The Role of the Dimethyl Substitution Pattern

The two methyl groups at positions 2 and 4 are not merely passive substituents. They play a crucial role in shaping the molecule's properties and potential applications:

-

Steric Influence: The methyl groups provide steric bulk, which can influence the molecule's preferred conformation and how it interacts with biological targets. This steric hindrance can also shield adjacent functional groups from metabolic enzymes, potentially increasing the drug's half-life.

-

Modulation of Electronic Properties: As electron-donating groups, the methyl groups can influence the electronic nature of the aromatic ring, which can in turn affect the reactivity of the iodine and carboxylic acid groups.

-

Lipophilicity and Solubility: The addition of methyl groups increases the lipophilicity of the molecule, which can impact its ability to cross cell membranes. This needs to be carefully balanced to maintain adequate aqueous solubility for drug delivery.

The Carboxylic Acid: A Gateway to Diverse Functionality

The carboxylic acid group is a highly versatile functional handle that allows for the straightforward synthesis of a wide range of derivatives:

-

Amide and Ester Formation: The carboxylic acid can be readily converted to amides and esters by coupling with a diverse library of amines and alcohols. This allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

-

Salt Formation: The acidic nature of the carboxylic acid allows for the formation of salts with various bases, which can be used to improve the solubility and bioavailability of a drug candidate.

-

Synthesis of Heterocyclic Scaffolds: Carboxylic acids are valuable precursors for the synthesis of various heterocyclic ring systems, which are prevalent in many approved drugs.[12][13]

Potential Therapeutic Areas and Experimental Protocols

Based on the structural features and the known biological activities of similar compounds, this compound and its derivatives hold promise in several therapeutic areas.

As a Scaffold for Enzyme Inhibitors

The rigid aromatic core and the diverse functional handles of this compound make it an excellent starting point for the design of enzyme inhibitors. For example, derivatives of 2-hydroxybenzoic acid have been identified as selective SIRT5 inhibitors.[14] The dimethyl substitution pattern is also found in compounds investigated as potent and selective EP4 antagonists.[15]

Experimental Protocol: General Synthesis of Amide Derivatives for Enzyme Inhibitor Screening

-

Acid Chloride Formation: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add oxalyl chloride (2.0 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C. Stir the reaction mixture at room temperature for 2-3 hours.

-

Amide Coupling: In a separate flask, dissolve the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in anhydrous DCM.

-

Reaction: Slowly add the freshly prepared acid chloride solution to the amine solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work-up and Purification: Quench the reaction with water and extract the product with DCM. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Caption: General workflow for the synthesis of amide derivatives from this compound.

In Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 276.07 g/mol , this compound itself is at the upper end of the typical fragment size. However, smaller derivatives or its core scaffold could be valuable additions to fragment libraries. The iodine atom can serve as a powerful tool for hit validation and elaboration through X-ray crystallography, as its high electron density makes it easily identifiable.[16][17][18][19]

Development of Novel Antimicrobial and Antioxidant Agents

Benzoic acid derivatives are known to possess a wide range of biological activities, including antimicrobial and antioxidant properties.[20] The unique substitution pattern of this compound could lead to the discovery of novel agents in these areas.

Experimental Protocol: In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)

-

Preparation of Solutions: Prepare a stock solution of the test compound (and a standard antioxidant like ascorbic acid) in a suitable solvent (e.g., methanol). Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.

-

Assay: In a 96-well plate, add various concentrations of the test compound to the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

Conclusion and Future Directions

This compound is a molecule with significant untapped potential in medicinal chemistry. While its role as a synthetic intermediate is well-established, its unique structural features make it a highly attractive scaffold for the development of novel therapeutic agents. Future research should focus on synthesizing and screening libraries of its derivatives against a wide range of biological targets. In particular, exploring its potential as a starting point for enzyme inhibitors and as a fragment in FBDD campaigns could lead to exciting new discoveries in drug development. The strategic application of this versatile building block promises to accelerate the journey towards new and improved medicines.

References

-

Iodine | Journal of New Developments in Chemistry - Open Access Pub. (n.d.). Retrieved January 2, 2026, from [Link]

-

Palhano, F. L., et al. (2009). Iodine atoms: a new molecular feature for the design of potent transthyretin fibrillogenesis inhibitors. PubMed. Retrieved January 2, 2026, from [Link]

-

Role of Iodine in Pharmaceutical and Healthcare Applications - Coherent Market Insights. (2025, March 27). Retrieved January 2, 2026, from [Link]

-

Role of Iodine and Its Derivatives in Different Industries - Rock Chemicals, Inc. (2024, November 7). Retrieved January 2, 2026, from [Link]

-

The role of bioisosterism in modern drug design: Current applications and challenges. (2025, May 5). Current Trends in Pharmacy and Pharmaceutical Chemistry. Retrieved January 2, 2026, from [Link]

-

A comprehensive review on medicinal applications of iodine. (2025, December 5). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Bioisosteric Replacements - Cambridge MedChem Consulting. (2021, January 30). Retrieved January 2, 2026, from [Link]

-

What is the role of bioisosterism in drug design? - Patsnap Synapse. (2025, May 21). Retrieved January 2, 2026, from [Link]

-

Bioisosterism: A Rational Approach in Drug Design. (n.d.). Institute of Industrial Science, the University of Tokyo. Retrieved January 2, 2026, from [Link]

-

isosteres & bioisosteres in lead optimization. (2023, November 30). YouTube. Retrieved January 2, 2026, from [Link]

-

5-Iodo-2-methylbenzoic Acid: Essential for Anti-Diabetic Drug Synthesis. (n.d.). Retrieved January 2, 2026, from [Link]

-

Iodine(V) reagents in organic synthesis. Part 3. New routes to heterocyclic compounds via o-iodoxybenzoic acid-mediated cyclizations: generality, scope, and mechanism. - Semantic Scholar. (n.d.). Retrieved January 2, 2026, from [Link]

-

Fragment-Based Drug Discovery. (n.d.). Retrieved January 2, 2026, from [Link]

-

Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC. (n.d.). Retrieved January 2, 2026, from [Link]

-

Application of Fragment-Based Drug Discovery to Versatile Targets - Frontiers. (n.d.). Retrieved January 2, 2026, from [Link]

-

Discovery of substituted-2,4-dimethyl-(naphthalene-4-carbonyl)amino-benzoic acid as potent and selective EP4 antagonists - PubMed. (n.d.). Retrieved January 2, 2026, from [Link]

- Tri-iodinated diaminobenzoic acid derivatives - Google Patents. (n.d.).

-

Fragment-based drug discovery: opportunities for organic synthesis - PMC - NIH. (2020, December 24). Retrieved January 2, 2026, from [Link]

-

The Crucial Role of 3,4-Dimethylbenzoic Acid in Pharmaceutical Development. (n.d.). Retrieved January 2, 2026, from [Link]

-

Fragment-based drug discovery and its application to challenging drug targets - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

-

Recent Advances in the Synthesis and Biomedical Applications of Heterocyclic NO-Donors. (2021, September 21). MDPI. Retrieved January 2, 2026, from [Link]

-

In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PMC. (n.d.). Retrieved January 2, 2026, from [Link]

-

Iodinated Radiocontrast Agents | Radiology Key. (2016, June 13). Retrieved January 2, 2026, from [Link]

-

Journal of enzyme inhibition and medicinal chemistry - Medscape. (n.d.). Retrieved January 2, 2026, from [Link]

-

Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC - NIH. (2022, July 22). Retrieved January 2, 2026, from [Link]

-

Clinical Pharmacology, Uses, and Adverse Reactions of Iodinated Contrast Agents: A Primer for the Non-radiologist - PubMed Central. (n.d.). Retrieved January 2, 2026, from [Link]

-

2,4-Dimethylbenzoic acid | C9H10O2 | CID 11897 - PubChem. (n.d.). Retrieved January 2, 2026, from [Link]

-

Iodinated contrast - Wikipedia. (n.d.). Retrieved January 2, 2026, from [Link]

-

Iodinated Contrast Agents: Clinical Pharmacology, Uses, and Adverse Reactions. - YouTube. (2012, October 22). Retrieved January 2, 2026, from [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. Iodine atoms: a new molecular feature for the design of potent transthyretin fibrillogenesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. ctppc.org [ctppc.org]

- 6. What is the role of bioisosterism in drug design? [synapse.patsnap.com]

- 7. coherentmarketinsights.com [coherentmarketinsights.com]

- 8. rockchemicalsinc.com [rockchemicalsinc.com]

- 9. Iodinated Radiocontrast Agents | Radiology Key [radiologykey.com]

- 10. Clinical Pharmacology, Uses, and Adverse Reactions of Iodinated Contrast Agents: A Primer for the Non-radiologist - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Iodinated contrast - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. [PDF] Iodine(V) reagents in organic synthesis. Part 3. New routes to heterocyclic compounds via o-iodoxybenzoic acid-mediated cyclizations: generality, scope, and mechanism. | Semantic Scholar [semanticscholar.org]

- 14. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of substituted-2,4-dimethyl-(naphthalene-4-carbonyl)amino-benzoic acid as potent and selective EP4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]

- 18. Fragment-based drug discovery: opportunities for organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. openaccesspub.org [openaccesspub.org]

A Technical Guide to the Iodination of 2,4-Dimethylbenzoic Acid: Mechanism, Protocols, and Yield Optimization

Abstract

The introduction of an iodine atom onto an aromatic scaffold is a cornerstone transformation in modern synthetic chemistry, providing a versatile functional handle for subsequent cross-coupling reactions, radiolabeling, and the construction of complex molecular architectures. This guide provides an in-depth technical analysis of the iodination of 2,4-dimethylbenzoic acid, a substrate featuring a nuanced interplay of activating and deactivating substituents. We will explore the governing mechanistic principles of electrophilic aromatic substitution, detail field-proven experimental protocols with a focus on causality, and present quantitative data to inform reaction optimization. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this important synthetic transformation.

Introduction: Strategic Importance of Iodinated Benzoic Acids

Iodinated aromatic compounds, particularly aryl iodides, are highly valued intermediates in organic synthesis. The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making it an exceptional leaving group in a wide array of transition-metal-catalyzed cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. 2,4-Dimethylbenzoic acid presents a unique synthetic challenge; its aromatic ring is influenced by three substituents with competing electronic effects. The two methyl groups are electron-donating (activating) and ortho-, para-directing, while the carboxylic acid moiety is electron-withdrawing (deactivating) and meta-directing. A successful iodination strategy must therefore navigate these influences to achieve high yield and, critically, predictable regioselectivity.

Mechanistic Underpinnings: Electrophilic Aromatic Substitution (EAS)

The iodination of 2,4-dimethylbenzoic acid proceeds via an Electrophilic Aromatic Substitution (EAS) mechanism. This process involves the attack of the electron-rich aromatic ring on a potent iodine electrophile (I⁺ or a polarized equivalent), followed by the restoration of aromaticity.

Generation of the Iodine Electrophile

Molecular iodine (I₂) itself is a relatively weak electrophile and requires activation to react with even moderately activated aromatic rings.[1] Several reagent systems have been developed to generate a more potent "I⁺" species.

-

Iodine with an Oxidizing Agent: Strong oxidants like iodic acid (HIO₃), periodic acid (HIO₄), or nitric acid (HNO₃) are frequently used in conjunction with I₂.[2][3][4][5] The oxidant converts I₂ into a more electrophilic species, such as the triiodine cation (I₃⁺) or a protonated hypoiodous acid derivative, which then serves as the active iodinating agent.[4] For example, the combination of iodine and periodic acid is thought to form an active species that ultimately delivers the electrophilic iodine.[5]

-

N-Iodosuccinimide (NIS): NIS is a convenient and milder source of electrophilic iodine.[6][7] In the presence of a strong protic acid catalyst, such as trifluoroacetic acid (TFA) or sulfuric acid, the succinimide nitrogen is protonated. This dramatically increases the electrophilicity of the attached iodine atom, making it capable of iodinating even deactivated aromatic systems.[8][9]

Regioselectivity: The Directing Group Nexus

The position of iodination on the 2,4-dimethylbenzoic acid ring is determined by the cumulative directing effects of the substituents.

-

-CH₃ Groups (at C2 and C4): Activating, ortho-, para-directors.

-

-COOH Group (at C1): Deactivating, meta-director.

Analyzing the available positions for substitution:

-

C3-position: ortho to the C2-methyl group, meta to the C4-methyl group, and meta to the -COOH group. This position is electronically favored.

-

C5-position: para to the C2-methyl group, ortho to the C4-methyl group, and meta to the -COOH group. This position is the most electronically activated due to the synergistic ortho/para activation from both methyl groups.

-

C6-position: ortho to the -COOH group and ortho to the C2-methyl group. This position is sterically hindered by two adjacent substituents.

Based on the principles of EAS, the incoming electrophile will preferentially attack the most nucleophilic position. The C5-position is the most strongly activated site, benefiting from both resonance and inductive effects from the two methyl groups, while also being meta to the deactivating carboxyl group. Therefore, the major product is predicted to be 5-iodo-2,4-dimethylbenzoic acid .

The EAS Pathway: A Step-by-Step Visualization

The reaction proceeds in two main steps:

-

Attack and Formation of the Sigma Complex: The π-system of the benzene ring acts as a nucleophile, attacking the iodine electrophile (I⁺). This breaks the aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation and Aromaticity Restoration: A base in the reaction mixture (e.g., HSO₄⁻, H₂O, or the conjugate base of the acid catalyst) removes the proton from the carbon atom bearing the new iodine substituent, restoring the stable aromatic ring.

Caption: Figure 1: General Mechanism for Iodination at the C5 Position.

Experimental Protocols & Quantitative Analysis

While direct literature on the iodination of 2,4-dimethylbenzoic acid is sparse, reliable protocols can be adapted from procedures for structurally similar, activated aromatic compounds. The following methods represent robust starting points for laboratory synthesis.

Protocol 1: Iodination using N-Iodosuccinimide (NIS) and Catalytic Trifluoroacetic Acid (TFA)

This method is favored for its mild conditions, high regioselectivity for electron-rich arenes, and the convenient handling of NIS as a solid reagent.[6][8][10] The catalytic acid activates the NIS, enabling efficient iodination.

Methodology:

-

To a solution of 2,4-dimethylbenzoic acid (1.0 eq.) in a suitable solvent (e.g., acetonitrile or dichloromethane) at 0 °C, add N-Iodosuccinimide (1.1 eq.).

-

Add trifluoroacetic acid (TFA, ~10 mol%) dropwise to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted iodine species.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

-

Purify the crude product by column chromatography or recrystallization to yield this compound.

Protocol 2: Iodination using Iodine and Periodic Acid

This classical method uses an in situ generated electrophile from the combination of molecular iodine and a strong oxidant.[5] It is a cost-effective and powerful system capable of iodinating a wide range of aromatic substrates.

Methodology:

-

In a flask, combine 2,4-dimethylbenzoic acid (1.0 eq.), iodine (I₂, 0.8 eq.), and periodic acid dihydrate (H₅IO₆, 0.4 eq.) in glacial acetic acid.

-

Add a catalytic amount of concentrated sulfuric acid in water to the mixture.

-

Heat the purple solution with stirring to 65-70 °C for 1-3 hours, or until the characteristic color of iodine disappears.

-

Cool the reaction mixture to room temperature and pour it into a beaker of water to precipitate the crude product.

-

Collect the solid by vacuum filtration and wash thoroughly with water to remove acid residues.

-

Further wash the crude solid with a cold, dilute solution of sodium thiosulfate if any iodine color persists.

-

Purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water or acetone) to afford pure this compound.

Data Summary and Yield Comparison

The following table summarizes the key parameters and expected outcomes for the described protocols. Yields are estimates based on reactions with similar substrates and are highly dependent on precise execution and purification.

| Parameter | Protocol 1: NIS/TFA | Protocol 2: I₂/Periodic Acid |

| Iodine Source | N-Iodosuccinimide (NIS) | Iodine (I₂) |

| Activator/Oxidant | Trifluoroacetic Acid (TFA) | Periodic Acid (H₅IO₆) / H₂SO₄ |

| Typical Solvent | Acetonitrile (MeCN) | Acetic Acid (AcOH) |

| Temperature | 0 °C to Room Temperature | 65–70 °C |

| Reaction Time | 2–16 hours | 1–3 hours |

| Work-up | Reductive quench, extraction | Precipitation, filtration |

| Reported Yield Range | 75–95% | 80–90% |

| Key Advantage | Milder conditions, easy handling | Cost-effective, powerful reagent |

Trustworthiness & Field-Proven Insights

Self-Validating Systems and Causality:

-

Why Stoichiometry Matters: In both protocols, using a slight excess of the iodinating agent (e.g., 1.1 eq. of NIS) helps drive the reaction to completion. However, a large excess should be avoided to minimize the risk of di-iodination, a potential side reaction given the activated nature of the substrate. The progress of the reaction should always be monitored (e.g., by TLC) to prevent over-reaction.

-

The Rationale for a Reductive Quench: The use of sodium thiosulfate in the work-up of NIS reactions is a critical self-validating step. It neutralizes any remaining electrophilic iodine and NIS, preventing unwanted side reactions during extraction and concentration. The disappearance of the yellow/brown iodine color provides a clear visual endpoint for the quench.

-

Temperature Control: For the NIS/TFA protocol, starting the reaction at 0 °C helps to control the initial exothermic addition of the acid catalyst and maintain selectivity. The I₂/Periodic Acid method requires heating to achieve a reasonable reaction rate, but exceeding the recommended temperature range can lead to decomposition or side-product formation.

-

Purity of Starting Materials: The purity of the 2,4-dimethylbenzoic acid is paramount. Impurities can interfere with the reaction or complicate purification. Similarly, the quality of the iodinating agent is crucial; for instance, NIS can degrade over time and should be stored under dry conditions.

Conclusion

The iodination of 2,4-dimethylbenzoic acid is a readily achievable transformation governed by the principles of electrophilic aromatic substitution. By understanding the interplay of the directing groups, the primary product can be confidently predicted as this compound. The choice between a modern reagent system like NIS/TFA and a classical I₂/oxidant method will depend on factors such as scale, cost, and available laboratory equipment. Both protocols, when executed with careful control over stoichiometry and reaction conditions, provide reliable and high-yielding pathways to this valuable synthetic intermediate, opening the door to a vast landscape of subsequent chemical modifications.

References

-

Méndez-Gálvez, C., et al. (2021). Base- and Additive-Free Ir-Catalyzed ortho-Iodination of Benzoic Acids: Scope and Mechanistic Investigations. ACS Catalysis. Available at: [Link]

- BenchChem. (2025).

- BenchChem. (2025).

-

Gao, Z., et al. (2022). Formal C–H/C–I Metathesis: Site-Selective C–H Iodination of 2-Aryl Benzoic Acid Derivatives Using Aryl Iodide. Organic Letters. Available at: [Link]

-

(2020). Eco-friendly and Green Procedure for Iodination of Reactive Aromatics Using PEG 400-I2/HIO3 Combination. ResearchGate. Available at: [Link]

- Baba Farid Group of Institutions. Iodination of activated aromatics by using I2/ HNO3/AcOH. bfgi.ac.in.

- (2025). An efficient and regioselective iodination of electron-rich aromatic compounds using N-chlorosuccinimide and sodium iodide.

-

(2020). IrIII -Catalyzed Selective ortho-Monoiodination of Benzoic Acids with Unbiased C-H Bonds. Europe PMC. Available at: [Link]

-